TADF OLED External Quantum Efficiency: 6,7-DCNQx-DICz (23.9% EQE) vs. 5,8-DCNQx-DICz (12.5% EQE)
In a direct head-to-head comparison within the same study, the TADF emitter 6,7-DCNQx-DICz—built on the 2,3-diphenylquinoxaline-6,7-dicarbonitrile acceptor—achieved a maximum external quantum efficiency (EQE) of 23.9% in solution-processed OLED devices. The isomeric emitter 5,8-DCNQx-DICz, which relocates the dicarbonitrile groups to the 5,8-positions of the quinoxaline core, achieved an EQE of only 12.5% under identical device architecture (ITO/PEDOT:PSS/TCTA:emitter/BmPyPB/Liq/Al). The 6,7-substitution pattern thus confers a 1.9-fold higher EQE than the 5,8-isomer [1].
| Evidence Dimension | Maximum External Quantum Efficiency (EQEmax) |
|---|---|
| Target Compound Data | 23.9% (6,7-DCNQx-DICz, orange-red TADF OLED) |
| Comparator Or Baseline | 12.5% (5,8-DCNQx-DICz, isomeric dicarbonitrile substitution at positions 5 and 8) |
| Quantified Difference | 1.9-fold higher EQE (23.9% vs 12.5%) |
| Conditions | Solution-processed OLED; device configuration ITO/PEDOT:PSS (40 nm)/TCTA:emitter (30 nm)/BmPyPB (35 nm)/Liq (2 nm)/Al (200 nm); luminance measured at 1000 cd m⁻² |
Why This Matters
For an OLED materials scientist or device engineer procuring TADF emitter building blocks, the 6,7-dicarbonitrile substitution delivers nearly double the device efficiency of its 5,8-isomer, directly impacting power consumption and display performance.
- [1] Kothavale, S., Chung, W. J., & Lee, J. Y. (2021). High efficiency and long lifetime orange-red thermally activated delayed fluorescent organic light emitting diodes by donor and acceptor engineering. Journal of Materials Chemistry C, 9, 528–536. View Source
